molecular formula C16H17NO4 B5761549 N-(3,5-dimethoxyphenyl)-2-phenoxyacetamide

N-(3,5-dimethoxyphenyl)-2-phenoxyacetamide

Cat. No.: B5761549
M. Wt: 287.31 g/mol
InChI Key: QMPDHLUXIUCZKM-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-phenoxyacetamide: is an organic compound belonging to the class of amides It is characterized by the presence of a phenoxy group and a dimethoxyphenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dimethoxyphenyl)-2-phenoxyacetamide typically involves the reaction of 3,5-dimethoxyaniline with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The general reaction scheme is as follows:

3,5-dimethoxyaniline+phenoxyacetyl chlorideThis compound\text{3,5-dimethoxyaniline} + \text{phenoxyacetyl chloride} \rightarrow \text{this compound} 3,5-dimethoxyaniline+phenoxyacetyl chloride→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(3,5-dimethoxyphenyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The phenoxy and dimethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenoxyacetamides.

Scientific Research Applications

Chemistry: N-(3,5-dimethoxyphenyl)-2-phenoxyacetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.

Biology: In biological research, this compound is studied for its potential pharmacological properties. It may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.

Medicine: The compound’s potential medicinal properties are explored in the context of developing new therapeutic agents. It may have applications in treating diseases such as cancer or neurological disorders.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable for creating polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-phenoxyacetamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may inhibit or activate certain enzymes involved in disease pathways.

Comparison with Similar Compounds

  • N-(3,5-dimethoxyphenyl)acetamide
  • N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide
  • 3,4-Dimethoxyphenethylamine

Comparison: N-(3,5-dimethoxyphenyl)-2-phenoxyacetamide is unique due to the presence of both phenoxy and dimethoxyphenyl groups. This dual functionality imparts distinct chemical and physical properties, making it more versatile compared to its analogs. For example, N-(3,5-dimethoxyphenyl)acetamide lacks the phenoxy group, which may limit its reactivity and applications.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-19-14-8-12(9-15(10-14)20-2)17-16(18)11-21-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMPDHLUXIUCZKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)COC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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